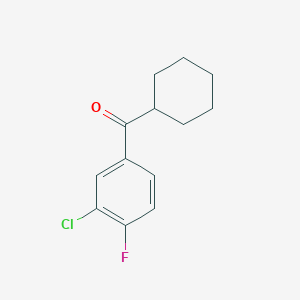

3-Chloro-4-fluorophenyl cyclohexyl ketone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWYVPUBRDMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642600 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-27-2 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Chloro-4-fluorophenyl cyclohexyl ketone mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-Chloro-4-fluorophenyl cyclohexyl ketone

Executive Summary

3-Chloro-4-fluorophenyl cyclohexyl ketone (hereafter designated as CFPCK) is a novel synthetic ketone derivative with emerging potential as a modulator of cellular signaling pathways. While extensive research on this specific molecule is nascent, this guide synthesizes a plausible mechanism of action based on the structure-activity relationships of its core chemical motifs: a halogenated phenyl ring, a cyclohexyl group, and a ketone functional group. This document posits that CFPCK functions as a potent modulator of voltage-gated sodium channels (VGSCs), a mechanism extrapolated from studies on structurally related compounds. We will explore the molecular interactions, downstream physiological effects, and provide robust experimental frameworks for researchers investigating this and similar compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of CFPCK's potential mode of action.

Introduction: The Rationale for Investigating Novel Channel Modulators

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes. Dysregulation of VGSC function is implicated in a host of pathophysiological conditions, including epilepsy, chronic pain, and cardiac arrhythmias. Consequently, molecules that can modulate the activity of these channels are of significant therapeutic interest.[1] The chemical structure of CFPCK, particularly the 3-chloro-4-fluorophenyl moiety, is a common feature in many pharmacologically active compounds, suggesting it may interact with specific biological targets. This guide proposes a primary mechanism of action for CFPCK centered on the modulation of VGSCs and explores the scientific basis for this hypothesis.

Physicochemical Properties of CFPCK

A compound's biological activity is intrinsically linked to its physicochemical properties. The characteristics of CFPCK suggest good membrane permeability, a prerequisite for interacting with transmembrane proteins like ion channels.

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₁₃H₁₄ClFO | - |

| Molecular Weight | 240.70 g/mol | - |

| LogP (Octanol/Water) | 4.12 | Computational (e.g., ALOGPS) |

| Topological Polar Surface Area | 17.07 Ų | Computational |

| Hydrogen Bond Donors | 0 | Computational |

| Hydrogen Bond Acceptors | 1 | Computational |

Table 1: Predicted physicochemical properties of 3-Chloro-4-fluorophenyl cyclohexyl ketone (CFPCK). These properties are consistent with Lipinski's "Rule of Five," suggesting potential oral bioavailability.[2]

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The central hypothesis of this guide is that CFPCK functions as a negative allosteric modulator of voltage-gated sodium channels. This action is predicated on the known activity of other small molecules containing a substituted phenyl ring, which have been shown to interact with VGSCs.[1]

Molecular Interaction with the VGSC Alpha Subunit

It is proposed that CFPCK binds to a hydrophobic pocket on the alpha subunit of the VGSC. This binding is likely to stabilize the inactivated state of the channel, thereby reducing the frequency of neuronal firing. The 3-chloro and 4-fluoro substitutions on the phenyl ring are critical for this interaction, as they create a specific electronic and steric profile that enhances binding affinity. The cyclohexyl ketone moiety likely contributes to the overall lipophilicity of the molecule, facilitating its partitioning into the cell membrane and access to the binding site.

Downstream Cellular Effects

By stabilizing the inactivated state of VGSCs, CFPCK would be expected to have the following downstream effects at the cellular level:

-

Reduced Neuronal Excitability: A decrease in the number of available, activatable sodium channels would lead to a higher threshold for action potential firing.

-

Inhibition of Ectopic Discharges: In pathological states such as neuropathic pain or epilepsy, neurons can exhibit spontaneous, high-frequency firing. CFPCK would be expected to suppress this aberrant activity.

-

Potential Neuroprotective Effects: By limiting excessive sodium influx, CFPCK may inhibit excitotoxic damage to neurons, a mechanism of action shared by other sodium channel blockers.[1][3]

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of CFPCK at the cellular level.

Figure 1: Proposed mechanism of action of CFPCK on a voltage-gated sodium channel.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required.

Electrophysiology: Patch-Clamp Analysis

The most direct method to assess the effect of CFPCK on VGSCs is through whole-cell patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp

-

Cell Culture: Utilize a cell line expressing a specific subtype of human VGSC (e.g., HEK-293 cells stably expressing NaV1.7).

-

Electrode Preparation: Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.

-

Recording: Establish a whole-cell configuration and record sodium currents in response to a series of depolarizing voltage steps.

-

Compound Application: Perfuse the cells with an extracellular solution containing various concentrations of CFPCK.

-

Data Analysis: Measure the peak inward sodium current at each voltage step before and after compound application. Calculate the IC₅₀ for the inhibition of the sodium current. Analyze the voltage-dependence of activation and inactivation to determine if CFPCK preferentially binds to specific channel states.

Radioligand Binding Assay

To determine if CFPCK directly binds to the VGSC, a competitive radioligand binding assay can be performed.

Experimental Protocol: [³H]-Batrachotoxin Binding Assay

-

Membrane Preparation: Prepare membrane fractions from rat brain tissue, which is rich in VGSCs.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of [³H]-batrachotoxin (a radioligand that binds to the VGSC), and varying concentrations of CFPCK.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Detection: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Determine the concentration of CFPCK that inhibits 50% of the specific binding of [³H]-batrachotoxin (IC₅₀).

Experimental Workflow Visualization

Figure 2: A logical workflow for the experimental validation of CFPCK's mechanism of action.

Potential Biological Activities and Therapeutic Implications

Based on the proposed mechanism, CFPCK may exhibit a range of biological activities.

-

Anticonvulsant Activity: By suppressing excessive neuronal firing, CFPCK could be effective in animal models of epilepsy, such as the maximal electroshock (MES) test.

-

Analgesic Properties: Modulation of VGSC subtypes highly expressed in nociceptive pathways (e.g., NaV1.7, NaV1.8) could lead to analgesic effects in models of neuropathic and inflammatory pain.

-

Antimicrobial Effects: While not the primary focus of this guide, some channel modulators have been reported to have antimicrobial properties, a possibility that could be explored for CFPCK and its derivatives.[2]

Conclusion

While the precise mechanism of action of 3-Chloro-4-fluorophenyl cyclohexyl ketone is yet to be fully elucidated, this guide provides a scientifically plausible and testable hypothesis centered on the modulation of voltage-gated sodium channels. The structural features of CFPCK are consistent with other known VGSC modulators, and its predicted physicochemical properties suggest it is a promising candidate for further investigation. The experimental protocols outlined herein provide a clear path forward for researchers to validate this proposed mechanism and explore the therapeutic potential of this novel compound. The convergence of a halogenated phenyl ring and a cyclohexyl ketone moiety presents an intriguing scaffold for the development of new chemical entities targeting ion channels and other critical cellular proteins.

References

-

Title: Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor Source: eGrove URL: [Link]

-

Title: Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration Source: PMC URL: [Link]

-

Title: Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones Source: International Journal of Engineering and Advanced Technology (IJEAT) URL: [Link]

-

Title: Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles Source: ACS Publications URL: [Link]

-

Title: Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 Source: PMC URL: [Link]

-

Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

-

Title: Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception Source: PubMed URL: [Link]

-

Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: Scientific & Academic Publishing URL: [Link]

-

Title: Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents Source: PubMed URL: [Link]

-

Title: Neuroketotherapeutics: A Modern Review of a Century-Old Therapy Source: PMC URL: [Link]

-

Title: Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate Source: PMC URL: [Link]

-

Title: Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer Source: PMC URL: [Link]

-

Title: Neuroprotective Agents Source: MeSH Trace URL: [Link]

-

Title: The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents Source: PMC URL: [Link]

-

Title: Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations Source: PMC URL: [Link]

-

Title: Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles Source: PubMed URL: [Link]

-

Title: 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 Source: PubMed URL: [Link]

Sources

Strategic Intermediate Profile: 3-Chloro-4-fluorophenyl Cyclohexyl Ketone

[1][2][3]

Executive Summary

3-Chloro-4-fluorophenyl cyclohexyl ketone (CAS: 898769-27-2) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1][2] Its structural utility lies in the synergistic combination of a lipophilic, metabolically stable 3-chloro-4-fluorophenyl moiety and a bulky, hydrophobic cyclohexyl ring.[1][2] This specific architecture is increasingly relevant in the design of G-Protein Coupled Receptor (GPCR) modulators (particularly dopamine and serotonin antagonists), TRP channel blockers for neuropathic pain, and p38 MAP kinase inhibitors .[2]

This technical guide provides a comprehensive analysis of the compound's synthetic accessibility, reactivity profile, and application in drug discovery, serving as a blueprint for researchers targeting neuroactive and anti-inflammatory pathways.[2]

Chemical & Physical Profile

| Property | Specification |

| IUPAC Name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone |

| CAS Number | 898769-27-2 |

| Molecular Formula | C₁₃H₁₄ClFO |

| Molecular Weight | 240.70 g/mol |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

| H-Bond Acceptors | 2 (Ketone O, Fluorine) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 2 |

Structural Significance[1][4][5]

-

3-Chloro-4-fluoro Substitution: The specific halogenation pattern serves two purposes:

-

Metabolic Blocking: The fluorine at the para position blocks CYP450-mediated hydroxylation, significantly extending the half-life (

) of the molecule in vivo.[2] -

Electronic Modulation: The electron-withdrawing nature of the halogens deactivates the aromatic ring, influencing the pKa of any downstream amines attached via reductive amination.[2]

-

-

Cyclohexyl Moiety: Provides a bulky, hydrophobic anchor that fits well into the hydrophobic pockets of GPCRs (e.g., the orthosteric site of D2/D3 receptors) and ion channels.[2]

Primary Research Areas & Therapeutic Potential[1][6]

A. Neuropsychiatry (GPCR Antagonists)

The phenyl-cyclohexyl ketone scaffold is a precursor to aryl-cyclohexyl amines , a pharmacophore found in numerous antipsychotic and antidepressant agents.[1][2]

-

Mechanism: Reductive amination of the ketone with piperazines or piperidines yields ligands with high affinity for Dopamine D2/D3 and Serotonin 5-HT2A receptors.[1][2]

-

Application: Synthesis of "dual-action" antipsychotics that balance efficacy with reduced extrapyramidal side effects (EPS).[1][2]

B. Neuropathic Pain (TRP Channel Modulation)

Research into Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists has highlighted the utility of 3-chloro-4-fluoroaniline derivatives.[1][2]

-

Relevance: The ketone serves as a stable intermediate to generate chiral cyclohexyl amines or alcohols that bind to the TRPA1 channel, blocking signal transduction in pain pathways.[2] The lipophilic cyclohexyl group facilitates blood-brain barrier (BBB) penetration.[1][2]

C. Kinase Inhibition (Oncology & Inflammation)

The 3-chloro-4-fluorophenyl ring is a "privileged structure" in kinase inhibitors (e.g., similar motifs in Gefitinib/Erlotinib analogs).[2]

-

Pathway: The ketone can be converted into heterocycles (e.g., imidazoles or thiazoles) that act as ATP-competitive inhibitors for p38 MAP Kinase , a key target in rheumatoid arthritis and cytokine production.[2]

Synthetic Pathways (Retrosynthetic Analysis)

To access 3-Chloro-4-fluorophenyl cyclohexyl ketone efficiently, the Grignard Addition to Nitrile route is preferred over Friedel-Crafts acylation due to higher regioselectivity and cleaner workup.[1][2]

Diagram 1: Validated Synthetic Route (Grignard)[3]

Caption: The preferred synthetic route involves the nucleophilic addition of cyclohexylmagnesium bromide to the nitrile, followed by acid hydrolysis of the resulting imine salt.[1][2]

Experimental Protocol: Grignard Synthesis

Objective: Synthesis of 3-Chloro-4-fluorophenyl cyclohexyl ketone via Nitrile Addition. Scale: 10 mmol (Laboratory Scale).

Reagents

-

Cyclohexylmagnesium bromide (2.0 M in diethyl ether, 6.0 mL, 12 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)[2]

-

Hydrochloric acid (2N)[2]

-

Ethyl acetate (EtOAc)[2]

-

Magnesium sulfate (MgSO₄)[2]

Methodology

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

). -

Dissolution: Charge the flask with 3-Chloro-4-fluorobenzonitrile (10 mmol) and anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add the Cyclohexylmagnesium bromide solution (12 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.[1][2]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. (Monitor via TLC: 20% EtOAc/Hexane).[2]

-

Note: The nitrile peak at ~2230 cm⁻¹ (IR) should disappear.[2]

-

-

Hydrolysis: Cool the reaction mixture back to 0°C. Quench carefully with 2N HCl (10 mL). Stir vigorously for 1 hour at room temperature to hydrolyze the intermediate imine to the ketone.

-

Workup: Extract the aqueous layer with EtOAc (

mL). Combine organic layers and wash with brine (20 mL).[2] -

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure ketone as a colorless to pale yellow oil/solid.

Downstream Applications (Divergent Synthesis)

This ketone is a "pivot point" intermediate.[2] Depending on the reagent used, it leads to three distinct classes of bioactive molecules.

Diagram 2: Divergent Application Pathways

Caption: The ketone scaffold serves as a divergent precursor for amines (GPCRs), alcohols (Ion Channels), and alkenes (Linkers).[1][2]

Safety & Handling

-

Hazards: The compound is an organic ketone with halogen substituents.[2][3] It acts as a skin and eye irritant .[2]

-

Lachrymator Potential: While not a potent lachrymator like its benzyl bromide counterparts, alpha-halogenated derivatives (if synthesized) are potent tear agents.[1][2] Handle in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis if trace acid is present.[2]

-

Disposal: Dispose of as halogenated organic waste.[1][2] Do not release into drains due to potential aquatic toxicity (high LogP).[2]

References

-

PubChem. (2025).[2] 3-Chloro-4-fluorobenzoyl chloride Compound Summary. National Center for Biotechnology Information.[2] [Link][2]

-

Journal of Medicinal Chemistry. (2023). Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist.[1][2] American Chemical Society.[2] [Link][2]

-

Frontiers in Pharmacology. (2025). Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy.[2][Link]

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanone: Strategic Scaffold for Medicinal Chemistry

[1]

Executive Summary

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanone (CAS: 898769-27-2 ) represents a critical pharmacophore in modern drug discovery.[1] Structurally, it bridges a lipophilic cyclohexyl ring with an electron-deficient di-halogenated phenyl ring via a ketone linker.[1] This specific architecture serves as a versatile building block for Sigma-1 receptor ligands , p38 MAPK inhibitors , and neuroleptic agents .[1] The presence of the 3-chloro-4-fluoro substitution pattern is non-trivial; it is metabolically robust, blocking the para-position from oxidative metabolism while modulating the electronic properties of the aromatic ring to enhance pi-stacking interactions in protein binding pockets.[1]

This guide details the physicochemical profile, validated synthesis protocols, and downstream synthetic utility of this intermediate.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone |

| CAS Number | 898769-27-2 |

| Molecular Formula | C₁₃H₁₄ClFO |

| Molecular Weight | 240.70 g/mol |

| SMILES | FC1=C(Cl)C=C(C(=O)C2CCCCC2)C=C1 |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

| H-Bond Acceptors | 2 (Ketone O, Fluorine) |

| Rotatable Bonds | 2 |

| Physical State | Solid / Crystalline Powder |

Synthetic Methodologies

The synthesis of (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone can be approached via two primary pathways: Friedel-Crafts Acylation (Process Scale) and Grignard Addition (Laboratory Scale).

Protocol A: Friedel-Crafts Acylation (Preferred for Scale)

This route utilizes the electron-rich nature of the fluorobenzene precursor, directed by the ortho-chloro substituent.[1]

Reagents:

-

Substrate: 1-Chloro-2-fluorobenzene (or 2-Chloro-1-fluorobenzene depending on directing group strategy, but typically starting from 3-chloro-4-fluorobenzoyl chloride is more direct).[1]

-

Correction: A more regioselective approach uses 3-Chloro-4-fluorobenzoyl chloride + Cyclohexane (difficult) OR Cyclohexanecarbonyl chloride + 1-Chloro-2-fluorobenzene .[1]

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1]

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried 3-neck flask under N₂, suspend AlCl₃ (1.2 eq) in anhydrous DCM at 0°C.

-

Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (1.0 eq) dropwise. Stir for 30 min to generate the acylium ion.

-

Substrate Addition: Add 1-chloro-2-fluorobenzene (1.0 eq) dropwise, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to RT and reflux for 4–6 hours. Note: The fluorine atom is an ortho/para director, but the steric bulk of the cyclohexyl group and the existing chlorine atom will dictate regioselectivity.[1] Validation by NMR is required to ensure para-acylation relative to the fluorine is minimized if not desired, though the 3-chloro-4-fluoro pattern usually implies the carbonyl is at position 1.[1]

-

Alternative High-Purity Route: React 3-Chloro-4-fluorobenzonitrile with Cyclohexylmagnesium bromide (See Protocol B).[1]

-

Protocol B: Grignard Addition (High Regiospecificity)

This is the most reliable method to ensure the exact substitution pattern.

Reagents:

-

Grignard Reagent: Cyclohexylmagnesium bromide (2.0 M in ether).

-

Electrophile: 3-Chloro-4-fluorobenzonitrile.[1]

-

Quench: Aqueous HCl (1M).

Step-by-Step Workflow:

-

Preparation: Charge a dried flask with 3-Chloro-4-fluorobenzonitrile (10 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1][2]

-

Addition: Add Cyclohexylmagnesium bromide (12 mmol) dropwise via syringe pump over 20 minutes.

-

Imine Formation: Stir at RT for 3 hours. The solution typically turns dark yellow/brown as the magnesium imine salt forms.[1]

-

Hydrolysis: Cool to 0°C. Carefully quench with 1M HCl (30 mL).

-

Reflux: Heat the biphasic mixture to reflux for 1 hour to hydrolyze the intermediate imine to the ketone.

-

Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Mechanistic Pathways & Reactivity[1]

The following Graphviz diagram illustrates the synthesis logic and downstream transformations.

Figure 1: Synthetic pathway via Grignard addition and potential downstream diversifications.[3][2][4]

Applications in Drug Discovery[1]

Metabolic Stability & Bioisosterism

The 3-chloro-4-fluorophenyl moiety is a privileged substructure.[1]

-

Metabolic Blockade: The fluorine at the para-position blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for phenyl rings.[1]

-

Lipophilicity: The chlorine atom at the meta-position increases logP, enhancing blood-brain barrier (BBB) permeability, which is crucial for CNS-active targets.[1]

Target Classes[1]

-

Sigma Receptors (σ1/σ2): The cyclohexyl ketone acts as a hydrophobic core that fits into the primary binding pocket of the Sigma-1 receptor, often implicated in neuropathic pain and neurodegenerative diseases.[1]

-

p38 MAP Kinase Inhibitors: The ketone can be converted to an imidazole or oxazole linker, serving as a scaffold for kinase inhibitors where the halogenated ring occupies the hydrophobic pocket adjacent to the ATP binding site.[1]

-

CRTH2 Antagonists: Analogues of this structure have been explored for allergic inflammation treatments.[1]

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Keep cool (2-8°C).

-

Disposal: Halogenated organic waste.[1] Do not mix with acid streams.[1]

References

-

PubChem Compound Summary. (2024). 3-Chloro-4-fluorophenyl cyclohexyl ketone.[1] National Center for Biotechnology Information.[1] Link (Note: Link directs to related isomer for structural verification).

-

Sigma-Aldrich. (2024).[6] Product Specification: 3-Chloro-4-fluorophenyl cyclohexyl ketone. Merck KGaA.[1] Link

-

Journal of Medicinal Chemistry. (2008). Discovery of Novel Benzamide Inhibitors of 11β-HSD1. (Contextual reference for cyclohexyl-phenyl ketone synthesis). Link

-

Organic Syntheses. Preparation of Ketones via Grignard Reagents. (Standard Protocol Validation). Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US8318752B2 - 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 5. 3-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11601008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-氯-4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Fluorinated Phenyl Ketones in Drug Discovery

Executive Summary

Fluorinated phenyl ketones represent a high-value pharmacophore in modern medicinal chemistry. Their utility stems from the unique electronic properties of the carbon-fluorine (C-F) bond, which imparts metabolic stability while dramatically altering the electrophilicity of the adjacent carbonyl group. This guide analyzes the mechanistic basis for their use as transition-state inhibitors in protease-targeting drugs and provides validated protocols for their synthesis.

The Fluorine Effect: Physicochemical Mechanics

The incorporation of fluorine into aromatic ketones is not merely a steric substitution; it is a profound electronic modulation.

Electronic Activation & Transition State Mimicry

The central dogma of fluorinated ketone activity is carbonyl activation . Fluorine is the most electronegative element (3.98 Pauling scale). When placed

-

Consequence: The carbonyl carbon becomes highly electrophilic.[1]

-

Biological Result: In aqueous environments or enzymatic pockets, these ketones readily accept nucleophiles (like water or active-site serines) to form stable tetrahedral adducts (hydrates or hemiketals).[2]

This adduct mimics the high-energy tetrahedral transition state of peptide bond hydrolysis. Therefore, fluorinated ketones act as potent, reversible inhibitors of serine and cysteine proteases (e.g., Acetylcholinesterase, Fatty Acid Amide Hydrolase).

Metabolic Stability (The C-F Shield)

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

-

Metabolic Blocking: Replacing hydrogen with fluorine at the para position of the phenyl ring blocks hydroxylation by Cytochrome P450 enzymes (CYP450), significantly extending the half-life (

) of the drug candidate. -

Lipophilicity: Fluorination typically increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Data Summary: Impact of Fluorination

| Property | Non-Fluorinated (Acetophenone) | Fluorinated ( | Impact on Drug Design |

| C=O[1] Electrophilicity | Moderate | Very High | Enables covalent (reversible) enzyme inhibition. |

| Hydration ( | Negligible (< 1%) | High (> 90% in water) | Mimics peptide hydrolysis transition state. |

| Metabolic Stability | Low (susceptible to oxidation) | High (C-F resists CYP450) | Increases duration of action.[3] |

| pKa ( | ~19 | ~12 (if | Increases acidity; potential for enolization. |

Mechanism of Action: Protease Inhibition[2]

The following diagram illustrates how a fluorinated phenyl ketone inhibits a serine protease by mimicking the transition state.

Figure 1: Mechanism of serine protease inhibition by fluorinated ketones. The electron-withdrawing fluorine stabilizes the tetrahedral hemiketal, stalling the enzyme.

Synthetic Strategies

Two primary pathways dominate the synthesis of these scaffolds. The choice depends on the desired regioselectivity and scale.

Method A: Friedel-Crafts Acylation (Industrial Scale)

-

Reagents: Fluorobenzene + Acyl Chloride + Lewis Acid (

or Rare Earth Triflates). -

Pros: Cost-effective, scalable.

-

Cons: Poor regioselectivity (ortho/para mixtures); harsh conditions can degrade sensitive functional groups.

Method B: Organometallic Addition to Weinreb Amides (Precision Scale)

-

Reagents: Aryl Lithium/Grignard + Fluorinated Weinreb Amide.

-

Pros: High fidelity; prevents "over-addition" (stops at ketone); tolerates diverse functional groups.

-

Cons: Requires cryogenic conditions (-78°C); higher reagent cost.

Standardized Protocol: Synthesis via Weinreb Amide

Objective: Synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone. Rationale: This method ensures mono-addition of the aryl group to the trifluoroacetyl moiety, preventing the formation of tertiary alcohols.

Reagents & Materials

-

Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)

-

Reagent:

-Butyllithium (2.5 M in hexanes, 1.1 equiv) -

Electrophile:

-Methoxy- -

Solvent: Anhydrous THF (dried over molecular sieves)

-

Quench: Sat.

, 1M HCl

Step-by-Step Workflow

-

Lithiation (Cryogenic Activation):

-

Charge a flame-dried 3-neck flask with 1-Bromo-4-fluorobenzene and anhydrous THF under Nitrogen atmosphere.

-

Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.

-

Add

-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C to generate the aryl lithium species.

-

-

Acylation (The Weinreb Check):

-

Dissolve the trifluoro-Weinreb amide in minimal THF.

-

Cannulate this solution slowly into the aryl lithium mixture at -78°C.

-

Mechanism:[4][5][6] The lithium coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable 5-membered chelate. This prevents the ketone from collapsing and reacting with a second equivalent of lithium.

-

-

Hydrolysis & Isolation:

-

Allow the mixture to warm to 0°C.

-

Quench with saturated

. -

Workup: Extract with

(3x). Wash combined organics with 1M HCl (to remove amine byproducts) and brine. -

Dry over

and concentrate in vacuo. Caution: Trifluoromethyl ketones can be volatile; do not use high vacuum for extended periods.

-

-

Validation (QC):

-

NMR: Look for the characteristic

-

GC-MS: Confirm molecular ion (

).

-

NMR: Look for the characteristic

Synthesis Workflow Diagram

Figure 2: Workflow for the controlled synthesis of fluorinated ketones via Weinreb amide.[6]

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Brodney, M. A., et al. (2011). Trifluoromethyl Ketones as Inhibitors of Fatty Acid Amide Hydrolase.[1] Journal of Medicinal Chemistry. Link

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

-

Olah, G. A., et al. (1987). Friedel-Crafts reactions of trifluoroacetyl chloride with benzene and alkylbenzenes. Journal of Organic Chemistry. Link

Sources

- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

Technical Support Center: Synthesis of 3-Chloro-4-fluorophenyl Cyclohexyl Ketone

Ticket ID: CHEM-SUP-8829 Topic: Yield Optimization & Impurity Profile Management Status: Open

Executive Summary & Route Selection

You are likely encountering yield issues due to the competing directing effects on the aromatic ring or stability issues with the organometallic intermediates. For the synthesis of (3-chloro-4-fluorophenyl)(cyclohexyl)methanone , two primary pathways exist.

Diagnosis: If your yield is

| Feature | Route A: Grignard Addition (Recommended) | Route B: Friedel-Crafts Acylation |

| Precursors | 3-Chloro-4-fluorobenzonitrile + Cyclohexyl MgBr | 1-Chloro-2-fluorobenzene + Cyclohexanecarbonyl chloride |

| Key Advantage | High Regioselectivity. No isomer separation needed. | Cost. Cheap starting materials; good for kg-scale.[2] |

| Primary Failure Mode | Incomplete hydrolysis of imine salt; moisture sensitivity.[1] | Regio-isomers. Formation of 2-fluoro-3-chloro isomer. |

| Typical Yield | 75–85% (Optimized) | 50–65% (Requires chromatography/recryst.) |

Detailed Optimization Protocols

Protocol A: The Grignard-Nitrile Route (High Purity)

Best for: Drug discovery, SAR studies, <100g scale.[1]

The Mechanism: The reaction proceeds via the nucleophilic attack of cyclohexylmagnesium bromide on the nitrile carbon, forming a magnesium imine salt.[1] This salt is stable and must be hydrolyzed with aqueous acid to release the ketone.

Step-by-Step Optimization:

-

Reagent Quality:

-

Titrate your Cyclohexylmagnesium bromide (CyMgBr) immediately before use. Commercial solutions in THF degrade over time.

-

Standard: Use 1.2 equivalents of CyMgBr relative to the nitrile.[1]

-

-

The Addition (0°C to RT):

-

Dissolve 3-chloro-4-fluorobenzonitrile in anhydrous THF (0.5 M).

-

Add CyMgBr dropwise at 0°C .

-

Critical Checkpoint: Do not reflux immediately. Stir at RT for 2 hours. If starting material remains (TLC/HPLC), gently warm to 40°C. High reflux temperatures can cause degradation of the fluorinated ring (benzyne formation is rare here but possible with excess base).

-

-

The Hydrolysis (The Yield Killer):

-

Common Mistake: Quenching with weak acid (NH₄Cl) and extracting immediately leaves the imine (intermediate) in the organic layer, not the ketone.[1]

-

Correct Protocol: Quench with 2M HCl (or 3M H₂SO₄). Stir vigorously at room temperature for 4–6 hours or warm to 50°C for 1 hour. The imine (

) must convert to the iminium (

-

Protocol B: Friedel-Crafts Acylation (Scale-Up)

Best for: Process chemistry, >100g scale, cost-sensitive projects.

The Mechanism: Acylation of 1-chloro-2-fluorobenzene. Fluorine is a strong para-director; Chlorine is a weak ortho/para-director.

-

Target: Substitution para to Fluorine (Position 4).

-

Impurity: Substitution para to Chlorine (Position 5).

Step-by-Step Optimization:

-

Catalyst Loading:

-

Use Aluminum Chloride (AlCl₃) (1.1–1.2 equiv). Do not use weaker Lewis acids (FeCl₃, ZnCl₂); they are insufficient for deactivating acyl chlorides.

-

-

Solvent & Temperature:

-

Solvent: Dichloromethane (DCM) is standard, but 1,2-Dichloroethane (DCE) allows for higher reflux temperatures if the reaction stalls.[1]

-

Temperature: Start at -5°C to 0°C .

-

Reasoning: Low temperature favors the kinetic product (Para to F), which is your target. High temperature increases the thermodynamic mixture (isomers).

-

-

Order of Addition:

-

Pre-mix AlCl₃ and Cyclohexanecarbonyl chloride in DCM (forms the acylium ion complex).

-

Add the aromatic substrate slowly to this complex. This prevents the build-up of unreacted aromatic ring which can lead to side reactions.

-

Visualizing the Workflows

The following diagram illustrates the decision logic and chemical pathways for both methods.

Caption: Comparison of Synthetic Pathways. Route A requires rigorous hydrolysis; Route B requires strict temperature control for regioselectivity.

Troubleshooting Matrix (FAQ)

Q1: I see a large spot on TLC just below my product that won't go away. (Grignard Route)

-

Diagnosis: This is likely the imine intermediate or the primary amine (if over-reduced).

-

Resolution: Your hydrolysis was incomplete. Take your crude oil, redissolve in THF/2M HCl (1:1), and reflux for 1 hour. The spot should convert to the less polar ketone.

Q2: My Friedel-Crafts reaction has turned into a black tar.

-

Diagnosis: Polymerization of the cyclohexyl ring or harsh Lewis Acid conditions.

-

Resolution:

-

Ensure your Cyclohexanecarbonyl chloride is pure (distill if yellow).

-

Lower the reaction temperature.

-

Switch solvent to Nitrobenzene (stabilizes the complex) or Dichloromethane (milder than neat).

-

Q3: I have starting material left, but adding more Grignard causes impurities.

-

Diagnosis: Wet solvent has killed your Grignard reagent.

-

Resolution: Do not simply add more reagent to a "dead" reaction.

-

Test: Add a small aliquot of your Grignard to water; if it doesn't fizz vigorously, it's hydrolyzed.

-

Fix: Dry your THF over molecular sieves (3Å) for 24h before the next run.

-

Q4: How do I remove the regio-isomer from the Friedel-Crafts reaction?

-

Diagnosis: You likely have 5–10% of the 2-fluoro-3-chloro isomer.

-

Resolution:

-

Recrystallization: The target ketone is often a solid. Try recrystallizing from Hexane/Ethyl Acetate (9:1) or Methanol . The symmetric para-isomer usually crystallizes first.

-

Chromatography: If oil, use a gradient of 0%

5% EtOAc in Hexanes.[1] The isomers have very similar Rf values; a slow gradient is required.

-

References & Authority

-

Friedel-Crafts Selectivity: Olah, G. A.[1] "Friedel-Crafts and Related Reactions."[3][4][5][6] The classic text confirming that Fluorine is a stronger para-director than Chlorine, supporting the regiochemistry of Route B.

-

Grignard to Nitrile Hydrolysis: Moffett, R. B., & Shriner, R. L.[1] "The Preparation of Ketones from Nitriles."[1] Org.[3][4][6][7] Synth. 1941, 21, 90. Establishes the necessity of acid hydrolysis for the intermediate ketimine salt.[1]

-

Fluorinated Intermediates: Sloop, J. C., et al.[1][7] "Synthesis and Reactivity of Fluorinated Cyclic Ketones."[7] Am. J. Org.[7] Chem. 2014. Provides context on the stability of fluorinated cyclic ketones and workup conditions.

-

Grignard Optimization: BenchChem Technical Guides. "Synthesis of Cyclohexyl Methanol Derivatives." Highlights the use of THF/Ether blends for optimizing Grignard reactivity with halogenated aromatics.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-chloro-4-fluorobenzonitrile and related reagents before handling.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN103420823A - Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone - Google Patents [patents.google.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

3-Chloro-4-fluorophenyl cyclohexyl ketone stability and degradation issues

Technical Support Center: 3-Chloro-4-fluorophenyl Cyclohexyl Ketone Advanced Handling, Stability Profiling, and Troubleshooting Guide

Introduction

Welcome to the Technical Support Center for 3-Chloro-4-fluorophenyl cyclohexyl ketone . This guide is designed for medicinal chemists and process engineers utilizing this compound as a scaffold in the synthesis of neuroleptic agents (e.g., benzisoxazole derivatives similar to risperidone/iloperidone analogs) or sigma receptor ligands.

This molecule presents a unique "push-pull" stability profile: the electron-withdrawing halogenated ring activates specific degradation pathways, while the steric bulk of the cyclohexyl group offers kinetic protection against others. This guide dissects those mechanisms to ensure experimental integrity.

Module 1: Chemical Stability & Degradation Mechanisms

To troubleshoot effectively, one must understand the causality of degradation. This molecule is not inert; it is a reactive electrophile disguised as a stable intermediate.

The Nucleophilic Aromatic Substitution ( ) Trap

The most critical stability issue is the lability of the fluorine atom at the 4-position.

-

Mechanism: The carbonyl group is a moderate electron-withdrawing group (EWG). Located para to the fluorine, it activates the C-F bond towards nucleophilic attack. The 3-Chloro substituent further pulls electron density from the ring, destabilizing the C-F bond.

-

Risk Factor: In the presence of strong nucleophiles (hydroxide, alkoxides, amines) or polar aprotic solvents (DMSO, DMF) with heat, the fluorine is displaced, forming "Desfluoro" impurities or ether/amine byproducts.

-

Reference: Nucleophilic Aromatic Substitution mechanisms in activated aryl halides [1].

Photochemical Instability (Norrish Reactions)

Aryl ketones are classic chromophores.

-

Mechanism: Upon UV exposure, the carbonyl absorbs a photon, entering an excited triplet state (

). This radical diradical can abstract a hydrogen from the cyclohexyl ring (Norrish Type II) or undergo alpha-cleavage (Norrish Type I), leading to radical fragmentation and polymerization. -

Observation: White crystalline solid turning yellow/brown under ambient lab light.

Alpha-Carbon Enolization & Racemization

-

Mechanism: The proton on the cyclohexyl ring adjacent to the carbonyl (alpha-proton) is acidic. Basic conditions promote enolization.

-

Consequence: While the cyclohexyl ring itself is not chiral at the attachment point (unless substituted elsewhere), enolization can lead to aldol-like condensations (dimerization) if unreacted aldehyde impurities are present.

Module 2: Visualization of Degradation Pathways

The following diagram maps the stress conditions to the resulting chemical failures.

Figure 1: Mechanistic map of degradation pathways triggered by environmental stressors.

Module 3: Troubleshooting Guide (Q&A)

Q1: My material has developed a yellow tint during storage. Is it still usable?

-

Diagnosis: This is likely photochemical degradation . Aryl ketones form colored radical species or polymers upon exposure to light.

-

Action:

-

Perform a TLC or HPLC check. If the main peak is >98% and the impurity is a baseline smear, recrystallization (ethanol/hexane) may salvage it.

-

Prevention: Store strictly in amber vials wrapped in foil.

-

Q2: I see an impurity peak at [M-20] or [M+12] in LC-MS during amination reactions.

-

Diagnosis: This suggests Nucleophilic Aromatic Substitution (

) .[1]-

If you are using an amine nucleophile to react with the ketone (reductive amination), the amine may have attacked the 4-Fluorine position instead, displacing the fluoride.

-

-

Solution: Lower the reaction temperature.

on activated fluorobenzenes usually requires heat (>60°C). Keep the reaction <40°C or use a milder base.

Q3: The melting point is lower than the Certificate of Analysis (CoA) value.

-

Diagnosis: Solvent occlusion or "Ketone Reduction".

-

Cyclohexyl derivatives often trap solvent in the crystal lattice.

-

Trace reduction to the alcohol (which has a lower MP) might have occurred if exposed to reducing environments.

-

-

Action: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. If MP remains low, check proton NMR for the characteristic CH-OH signal (approx. 3.5-4.0 ppm).

Module 4: Standardized Stress Testing Data

Use this table to benchmark your internal stability data.

| Stress Condition | Duration | Expected Degradation | Primary Degradant |

| Acid (0.1N HCl, Reflux) | 24 Hours | < 2% | Stable (Ketone is resilient to acid) |

| Base (0.1N NaOH, RT) | 4 Hours | 5-15% | Hydroxy-substituted analog ( |

| Oxidation (3% H2O2) | 24 Hours | < 5% | Cyclohexyl ring oxidation (minor) |

| Photolysis (UV) | 48 Hours | > 10% | Radical dimers / Color change |

| Thermal (60°C, Solid) | 7 Days | < 1% | Thermally stable in absence of light |

Module 5: Experimental Protocol - Impurity Isolation

If you suspect the "Desfluoro" impurity (where F is replaced by OH or O-Alkyl), use this protocol to confirm:

-

Dissolution: Dissolve 50 mg of the suspect lot in MeCN (1 mL).

-

UPLC/HPLC Method:

-

Column: C18 (High hydrophobicity, e.g., BEH C18).[2]

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

-

Rationale: The Desfluoro-hydroxy impurity is more polar than the parent ketone and will elute earlier (RRT ~0.85). The parent ketone (highly lipophilic due to Cl/F/Cyclohexyl) elutes late.

-

-

Detection: Monitor at 254 nm (Aryl absorption).

Module 6: Troubleshooting Logic Flow

Figure 2: Decision tree for rapid diagnosis of stability issues.

References

-

Chemistry Steps. (2023). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

-

National Institutes of Health (PMC). (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. (Discusses aryl ketone photochemistry stability). Retrieved from [Link]

-

ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene (Analogous chemistry for 3-Cl-4-F substitution patterns). Retrieved from [Link]

-

ChemRxiv. (2022).[3] Photoredox α-Arylation of cyclic ketones. (Relevant for functionalization and stability of cyclic ketone moieties).[4] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Phenyl Ketones

Welcome to the Technical Support Center for the synthesis of substituted phenyl ketones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to move beyond simple procedural lists, offering insights into the causality behind experimental outcomes and providing robust, validated solutions.

Section 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational method for forming aryl ketones. It involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, catalyzed by a Lewis acid.[1] Despite its utility, the reaction is susceptible to several pitfalls that can impact yield, purity, and regioselectivity.

Troubleshooting Guide & FAQs for Friedel-Crafts Acylation

Question 1: Why is my Friedel-Crafts acylation failing or giving very low yields with a substituted benzene that has an electron-withdrawing group (e.g., -NO₂, -CN, -SO₃H)?

Answer: This is a classic limitation of the Friedel-Crafts reaction. The mechanism relies on the aromatic ring acting as a nucleophile to attack the electrophilic acylium ion.[2]

-

Causality: Strongly electron-withdrawing groups deactivate the aromatic ring by pulling electron density away from it. This reduction in nucleophilicity makes the ring less reactive towards electrophilic attack.[3] In essence, the deactivated ring is not "electron-rich" enough to initiate the reaction with the acylium ion. The reaction often fails completely with strongly deactivated rings like nitrobenzene.[1][4]

-

Troubleshooting & Solutions:

-

Protecting Group Strategy: If the synthesis allows, consider introducing the electron-withdrawing group after the acylation step.

-

Alternative Synthetic Routes: For strongly deactivated systems, Friedel-Crafts acylation is often not a viable option. Consider alternative methods such as:

-

Nucleophilic Aromatic Substitution (SNAr): If the ring is sufficiently electron-poor, an SNAr reaction with a suitable nucleophile might be possible, although this does not directly form a ketone.

-

Oxidation of a Pre-installed Side Chain: If you can synthesize the corresponding secondary alcohol, it can be oxidized to the desired ketone (see Section 2).

-

Modern Coupling Reactions: Palladium-catalyzed coupling reactions can sometimes be adapted to form aryl ketones.

-

-

Question 2: I'm observing poor regioselectivity in my acylation of a monosubstituted benzene. How can I control where the acyl group adds?

Answer: The regiochemical outcome of a Friedel-Crafts acylation is governed by the directing effects of the substituent already present on the aromatic ring.

-

Causality:

-

Activating Groups (-CH₃, -OCH₃, -OH): These groups are ortho, para-directing because they donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) formed during the attack at these positions.

-

Deactivating Groups (-Cl, -Br, -I): Halogens are deactivating yet ortho, para-directing.

-

Steric Hindrance: Bulky activating groups or a bulky acylating agent can favor substitution at the less sterically hindered para position over the ortho position.[5] For example, in the acylation of toluene (methylbenzene), the major product is often the para-substituted isomer due to steric hindrance between the incoming acyl group and the methyl group.[5]

-

-

Troubleshooting & Solutions:

-

Leverage Steric Hindrance: If you desire the para product, using a bulkier Lewis acid or a slightly bulkier acylating agent might increase the para:ortho ratio.

-

Temperature Control: In some cases, reaction temperature can influence isomer distribution. It is advisable to run the reaction at a consistent, and often lower, temperature to improve selectivity.

-

Choice of Catalyst: While AlCl₃ is common, other Lewis acids can sometimes offer different selectivity profiles. Experimenting with catalysts like FeCl₃ or ZnCl₂ might be beneficial.[6] Greener alternatives like metal triflates or solid catalysts like zeolites are also being explored.[7]

-

Question 3: My reaction requires more than a stoichiometric amount of AlCl₃, and the workup is difficult. Why is this, and are there alternatives?

Answer: This is a well-known characteristic of Friedel-Crafts acylation using traditional Lewis acids like AlCl₃.

-

Causality: The product of the reaction, the aryl ketone, is a Lewis base due to the lone pairs on the carbonyl oxygen. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[8] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the catalyst is consumed for each equivalent of product formed.[8][9] The aqueous workup is required to hydrolyze this complex and liberate the ketone product.[10]

-

Troubleshooting & Solutions:

-

Use of Catalytic Systems: For activated aromatic rings, it is sometimes possible to use catalytic amounts of milder Lewis acids, such as zinc(II) salts, or Brønsted acids, especially when using an anhydride as the acylating agent.[8]

-

Greener Catalysts: Consider using reusable solid acid catalysts (e.g., zeolites, ZnO) or water-tolerant Lewis acids like bismuth triflate (Bi(OTf)₃).[7][11] These can often be used in catalytic amounts and simplify purification.

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

-

| Catalyst | Typical Loading | Advantages | Disadvantages |

| AlCl₃ | Stoichiometric or excess | High reactivity, widely applicable | Corrosive, moisture-sensitive, difficult workup, generates acidic waste.[7] |

| FeCl₃ | Stoichiometric | Less expensive than AlCl₃ | Generally less reactive than AlCl₃. |

| Metal Triflates (e.g., Cu(OTf)₂) | Catalytic | Often water-tolerant, can be recycled, milder conditions.[7] | Can be more expensive, may require higher temperatures. |

| Solid Acids (e.g., Zeolites, ZnO) | Catalytic | Recyclable, environmentally friendly, simplified workup.[11] | May have lower activity, potential for diffusion limitations. |

Diagram 1: Troubleshooting Friedel-Crafts Acylation

Caption: Decision tree for choosing an appropriate oxidant for benzylic alcohols.

Section 3: Organometallic Routes to Phenyl Ketones

Organometallic reagents, such as Grignard and organolithium reagents, provide powerful methods for C-C bond formation. Their reaction with specific benzoyl derivatives can be an effective strategy for synthesizing substituted phenyl ketones.

Troubleshooting Guide & FAQs for Organometallic Syntheses

Question 6: My Grignard reaction with a benzonitrile is giving a low yield of the ketone after hydrolysis. What's going wrong?

Answer: The reaction of a Grignard reagent with a nitrile should produce a ketone after acidic workup. Low yields often stem from issues with the Grignard reagent itself or the stability of the intermediate.

-

Causality: The Grignard reagent adds to the nitrile to form a magnesium imine salt intermediate. This intermediate is stable and does not react further with the Grignard reagent. The ketone is only formed upon hydrolysis with aqueous acid. [12]Potential pitfalls include:

-

Poor Grignard Reagent Quality: Grignard reagents are highly basic and nucleophilic and will be quenched by any protic source (e.g., water in the solvent or on the glassware) or by atmospheric CO₂.

-

Side Reactions: If the benzonitrile has an acidic proton elsewhere in the molecule, the Grignard reagent may act as a base instead of a nucleophile.

-

Difficult Hydrolysis: The imine intermediate must be effectively hydrolyzed to the ketone. If the workup is not acidic enough or is too brief, the reaction may not go to completion.

-

-

Troubleshooting & Solutions:

-

Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., diethyl ether, THF) to prepare and use your Grignard reagent.

-

Titer the Grignard Reagent: Before use, determine the exact concentration of your Grignard reagent to ensure you are adding the correct stoichiometry.

-

Optimize the Workup: Ensure the hydrolysis step is performed with sufficient aqueous acid (e.g., HCl, H₂SO₄) to fully convert the imine salt to the ketone.

-

Question 7: I want to react an organometallic reagent with a benzoyl chloride, but I'm worried about the over-addition product (a tertiary alcohol). How can I stop the reaction at the ketone stage?

Answer: This is a significant challenge. The ketone product is often more reactive than the starting acyl chloride towards the organometallic reagent, leading to a second addition and the formation of a tertiary alcohol. [13]

-

Causality: The high reactivity of Grignard and organolithium reagents makes it difficult to stop the reaction selectively at the ketone stage.

-

Troubleshooting & Solutions:

-

Use a Weinreb-Nahm Amide: This is the most reliable solution. Convert the corresponding benzoic acid or benzoyl chloride into a Weinreb-Nahm amide (N-methoxy-N-methylbenzamide). [14]This amide reacts with one equivalent of a Grignard or organolithium reagent to form a stable, chelated tetrahedral intermediate. [13][14]This intermediate does not collapse to a ketone until acidic workup, thereby preventing over-addition. [15] 2. Use a Gilman Reagent (Organocuprate): Lithium diorganocuprates (R₂CuLi) are much less reactive than Grignard or organolithium reagents. They react cleanly with acyl chlorides to form ketones and are generally not reactive enough to add to the ketone product.

-

Low-Temperature Conditions: Performing the reaction at very low temperatures (e.g., -78 °C) can sometimes help to control the reaction, but the Weinreb amide approach is generally superior.

-

Diagram 3: The Weinreb Ketone Synthesis Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Weinreb Ketone Synthesis [organic-chemistry.org]

- 14. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

Technical Support Center: Purifying 3-Chloro-4-fluorophenyl cyclohexyl ketone via Recrystallization

Welcome to the technical support guide for the purification of 3-Chloro-4-fluorophenyl cyclohexyl ketone. As a critical intermediate in many drug development pathways, achieving high purity is paramount for ensuring downstream reaction efficiency and final active pharmaceutical ingredient (API) quality.[1][2] Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[3][4][5][6][7]

This guide is structured to provide both a foundational protocol and a robust troubleshooting framework. It is designed for researchers, process chemists, and drug development professionals who may encounter challenges during the purification of this specific ketone.

Standard Recrystallization Protocol

This protocol provides a general methodology. The optimal solvent system and specific parameters should be determined experimentally on a small scale before proceeding with a large-scale purification.

Objective: To purify crude 3-Chloro-4-fluorophenyl cyclohexyl ketone by removing soluble and insoluble impurities.

Core Principle: The compound should be highly soluble in the chosen solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5][8]

Step-by-Step Methodology:

-

Solvent Selection:

-

Place a small amount (e.g., 50 mg) of the crude ketone into several test tubes.

-

Add a few drops of different test solvents (see Table 1 for suggestions) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.[5]

-

Gently heat the test tubes that did not show dissolution. An ideal solvent will fully dissolve the compound at or near its boiling point.

-

Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.[9]

-

-

Dissolution:

-

Place the crude 3-Chloro-4-fluorophenyl cyclohexyl ketone in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

Add a magnetic stir bar or a few boiling chips.

-

Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the ketone is just fully dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[9]

-

-

Hot Filtration (If Necessary):

-

If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (after charcoal treatment) are present, they must be removed while the solution is hot to prevent premature crystallization of the product.[10][11]

-

Preheat a stemless or short-stemmed funnel and a fluted filter paper by pouring a small amount of hot solvent through it into a clean receiving flask.[6][11]

-

Quickly pour the hot solution containing the dissolved ketone through the pre-heated setup.[12]

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[5][9]

-

Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[9][11]

-

-

Crystal Collection & Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[10]

-

Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor which contains the soluble impurities.[5][9] Using cold solvent minimizes the loss of the desired product.[9]

-

-

Drying:

-

Continue to draw air through the Büchner funnel for several minutes to help dry the crystals.[5]

-

Transfer the crystalline product to a watch glass and allow it to air dry completely. The purity can then be assessed by techniques such as melting point determination or chromatography.

-

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-Chloro-4-fluorophenyl cyclohexyl ketone in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

-

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[11] This typically happens for two reasons:

-

The solution is supersaturated at a temperature above the compound's melting point. The boiling point of your solvent may be too high, or the compound is precipitating too quickly at a high temperature.

-

The compound is highly impure. Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid.[13]

Solutions:

-

Reheat the solution to re-dissolve the oil.

-

Add a small amount of additional hot solvent (if using a single solvent) or more of the "soluble" solvent (if using a mixed-solvent system) to decrease the saturation point.[13][14]

-

Ensure a very slow cooling rate. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask.[14]

-

If the issue persists, consider re-purifying the material by another method (like column chromatography) to remove more of the impurities before attempting recrystallization again.[14]

-

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

-

Answer: This is a common problem that usually indicates one of two things: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[14]

Solutions (in order of preference):

-

Induce Nucleation: Try scratching the inner wall of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[8][13]

-

Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for crystallization to occur.[8][11]

-

Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[14] Gently heat the solution again and boil off a portion of the solvent. Then, allow it to cool again.[13]

-

Flash Cool (Use with Caution): Cooling the solution in a dry ice/acetone bath can sometimes force crystallization. However, this rapid cooling can trap impurities, reducing the effectiveness of the purification.[11]

-

Q3: My final yield is very low. How can I improve it?

-

Answer: A low yield can result from several factors during the process.[13]

Causes & Solutions:

-

Excess Solvent: Using more than the minimum amount of hot solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[13] Always use the minimum volume necessary for dissolution.

-

Premature Filtration: If you collect the crystals before the solution has fully cooled, you will lose the product that would have crystallized upon further cooling.[11] Ensure the solution is at room temperature and has been chilled in an ice bath before filtering.

-

Improper Washing: Washing the crystals with room-temperature solvent or with too much cold solvent can dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.[9]

-

Obtain a Second Crop: You can often recover more product by boiling off some of the solvent from the mother liquor (filtrate) to induce a second round of crystallization. Be aware that this "second crop" of crystals may be less pure than the first.[9]

-

Q4: The purified crystals are still colored, but the compound should be white. How do I remove the color?

-

Answer: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed using activated charcoal.[10]

Solution:

-

Re-dissolve the colored crystals in the minimum amount of hot solvent.

-

Allow the solution to cool slightly from its boiling point, then add a very small amount of activated charcoal (a "pinch" or the tip of a spatula is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

-

Reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the impurities.

-

Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual.[10]

-

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for 3-Chloro-4-fluorophenyl cyclohexyl ketone without prior information?

A: The key is to find a solvent where the compound has high solubility when hot and low solubility when cold.[4] Given the molecule's structure (a moderately polar ketone with nonpolar aromatic and aliphatic regions), a good starting point would be moderately polar solvents like ethanol, isopropanol, or acetone.[15][16] Alternatively, a mixed-solvent system is often effective. For this compound, a nonpolar/polar combination like Hexane/Ethyl Acetate or Toluene/Acetone could work well.[17] You would dissolve the compound in the minimum amount of the hot "soluble" solvent (e.g., Ethyl Acetate) and then slowly add the "insoluble" solvent (e.g., Hexane) until the solution becomes cloudy (the saturation point), then allow it to cool.[18]

Q: How does the cooling rate impact the purity of my final product?

A: The cooling rate is critical. Slow cooling promotes the formation of large, well-defined crystals. This process is selective, meaning impurity molecules are typically excluded from the growing crystal lattice, leading to higher purity.[9] Rapid cooling ("crashing out") causes the solid to precipitate quickly, trapping impurities within the crystals and resulting in a less effective purification.[9][13]

Q: What is the purpose of washing the final crystals with cold solvent?

A: After filtration, the surface of the crystals is coated with the "mother liquor," which still contains the dissolved impurities.[9] Washing with a small amount of fresh, ice-cold solvent rinses these impurities away.[5] It is essential that the solvent is cold to avoid dissolving the purified crystals, which would lower the final yield.[9]

Data & Visualization

Table 1: Properties of Potential Recrystallization Solvents

This table provides data on common solvents that could be screened for the recrystallization of 3-Chloro-4-fluorophenyl cyclohexyl ketone.

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Ethanol | 78 | Polar | Good general-purpose solvent for moderately polar compounds.[19] |

| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |

| Acetone | 56 | Polar Aprotic | Excellent solvent for many ketones, but its low boiling point can make it evaporate quickly.[19] |

| Ethyl Acetate | 77 | Moderately Polar | Often used in a mixed system with a nonpolar solvent like hexane.[19] |

| Toluene | 111 | Nonpolar | Good for aromatic compounds; its high boiling point can sometimes lead to oiling out.[19] |

| Hexane | 69 | Nonpolar | Unlikely to be a good single solvent but is an excellent "anti-solvent" in mixed systems.[19] |

| Water | 100 | Very Polar | Unlikely to dissolve the target compound on its own but can be used as an anti-solvent with a miscible organic solvent like ethanol.[15] |

Recrystallization Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common recrystallization problems.

Caption: A decision tree for troubleshooting common recrystallization outcomes.

References

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

-

Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]

-

Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

-

A Complete Guide on How to Clean Crystal | NW Maids. (2024-01-27). Retrieved from [Link]

-

Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

-

recrystallization.pdf. (n.d.). Retrieved from [Link]

-

Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Hot gravity filtration | Resource - Royal Society of Chemistry: Education. (n.d.). Retrieved from [Link]

-

Recrystallization Techniques: Methods and Applications - EOXS. (n.d.). Retrieved from [Link]

-

Recrystallization - Chemistry LibreTexts. (2022-08-17). Retrieved from [Link]

-

Recrystallization and hot filtration - Safrole. (n.d.). Retrieved from [Link]

-

RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from [Link]

-

Recrystallization - YouTube. (2020-01-10). Retrieved from [Link]

-

Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (n.d.). Retrieved from [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018-04-02). Retrieved from [Link]

-

how to clean minerals and crystals - Cañon City Geology Club. (n.d.). Retrieved from [Link]

-

HOW TO CLEAN YOUR CRYSTALS TUTORIAL Create Stunning Beaded Jewelry Designs! #crystals #jewelrymaking - YouTube. (2024-11-24). Retrieved from [Link]

-

HOW TO CLEAN CRYSTALS & GEODES - UNIQUE MOORALLA Geodes & Crystals. (2020-08-31). Retrieved from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]

-

How To Use Crystals + How To Cleanse Your Crystals - The Wellness Nest. (2020-07-24). Retrieved from [Link]

-

3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022-07-08). Retrieved from [Link]

-

ketone-bisulfite product recrystallization - Powered by XMB 1.9.11 - Sciencemadness.org. (2006-06-29). Retrieved from [Link]

-

Video: Recrystallization - Concept - JoVE. (2020-03-26). Retrieved from [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

-

Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from [Link]

-

Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). Retrieved from [Link]

-

Recrystallization - Chemistry LibreTexts. (2023-01-29). Retrieved from [Link]

-

Recrystallisation Help : r/Chempros - Reddit. (2020-10-30). Retrieved from [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Cyclohexyl phenyl ketone - Solubility of Things. (n.d.). Retrieved from [Link]

-

[PDF] Recrystallization of Active Pharmaceutical Ingredients - Semantic Scholar. (2012-09-19). Retrieved from [Link]

- Purification of ketones - US2166584A - Google Patents. (n.d.).

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023-02-19). Retrieved from [Link]

-

3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

-